molecular formula C15H13F3N6O B2817258 4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine CAS No. 2380086-51-9

4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine

Cat. No.: B2817258
CAS No.: 2380086-51-9
M. Wt: 350.305
InChI Key: HEOLLXSFAGQILH-UHFFFAOYSA-N
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Description

4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolo-pyrazine core fused with an azetidine ring and a trifluoromethyl-substituted pyridine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine include other triazolo-pyrazine derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of the trifluoromethyl-substituted pyridine moiety, in particular, imparts unique chemical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

3-methyl-8-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6O/c1-9-21-22-14-13(20-4-5-24(9)14)23-7-11(8-23)25-10-2-3-19-12(6-10)15(16,17)18/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOLLXSFAGQILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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